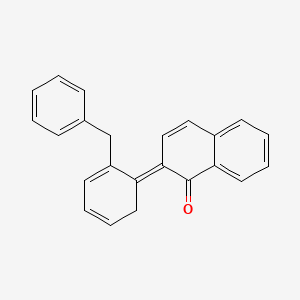
Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenoxy group, and a hydroxypyrrolidine moiety. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the pyrrolidine ring.
Protection of the Hydroxyl Group: The hydroxyl group is often protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.
Final Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of new compounds with different functional groups replacing the fluorophenoxy group.
Scientific Research Applications
Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-chlorophenoxy)-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-(4-bromophenoxy)-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-(4-methylphenoxy)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C15H20FNO4 |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3 |
InChI Key |
WCTPAXWWSBOEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


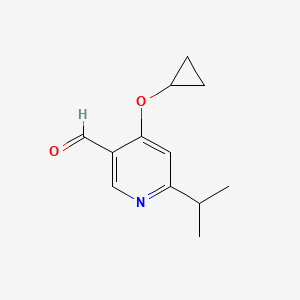
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
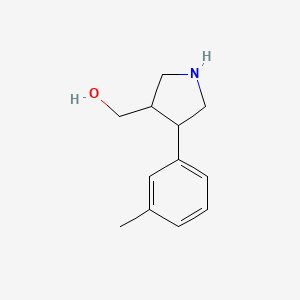
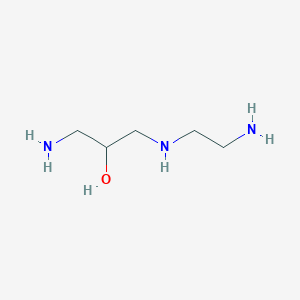
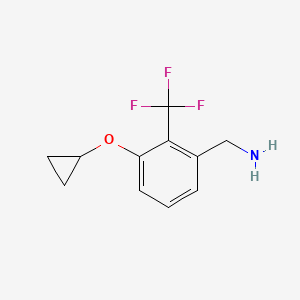
![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)

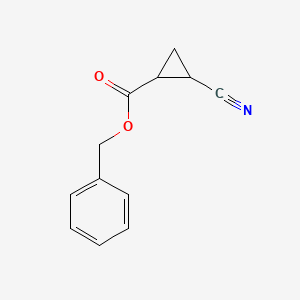

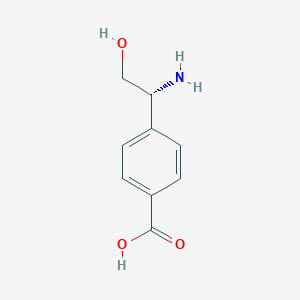
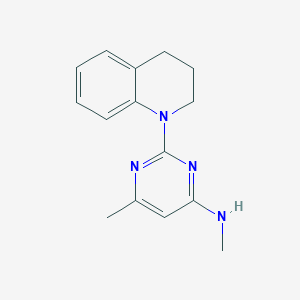
![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)
